molecular formula C39H46FN4O8P B130127 2'-F-dU Phosphoramidite CAS No. 146954-75-8

2'-F-dU Phosphoramidite

Cat. No. B130127
M. Wt: 748.8 g/mol
InChI Key: HQHQPAYRJJMYQX-DJTPZYMWSA-N
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Description

The 2'-F-dU (2'-fluoro-2'-deoxyuridine) phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides with enhanced properties. The incorporation of 2'-F-dU into oligonucleotides can lead to increased stability of the duplexes formed with complementary nucleic acids, as well as resistance to enzymatic hydrolysis . This modification is of particular interest in the development of diagnostic and therapeutic applications, such as antisense oligonucleotides.

Synthesis Analysis

The synthesis of oligonucleotides containing 2'-F-dU involves the use of phosphoramidite chemistry. An efficient interphase amidite transfer reaction is employed, where the 3'-amino group of solid phase-supported 2'-fluoro-2'-deoxynucleoside acts as an acceptor, and 5'-diisopropylamino phosphoramidite serves as a donor in a tetrazole-catalyzed exchange reaction . The subsequent oxidation with aqueous iodine results in the formation of an internucleoside phosphoramidate diester.

Molecular Structure Analysis

The molecular structure of 2'-F-dU phosphoramidite-modified oligonucleotides does not cause significant perturbation to the overall DNA structure, as evidenced by crystallography studies. For example, the incorporation of a selenium derivative of a similar modified nucleoside into DNA and RNA did not significantly alter the structure, suggesting that modifications like 2'-F-dU are likely to be similarly accommodating .

Chemical Reactions Analysis

Chemical reactions involving 2'-F-dU-modified oligonucleotides demonstrate their compatibility with DNA synthesis and enzymatic processes. The modified nucleoside can be incorporated into oligonucleotides using standard DNA synthesis methods, and the resulting oligonucleotides can be completely digested enzymatically to yield the expected products . Furthermore, the presence of 2'-F-dU within the recognition sequence of restriction endonucleases can affect the cleavage rate, indicating that the modification can influence enzyme-substrate interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-F-dU-modified oligonucleotides are notable for their enhanced stability and resistance to degradation. Duplexes containing 2'-F-dU exhibit increased melting temperatures (Tm) and are more stable in acidic media compared to their unmodified counterparts . Additionally, the presence of 2'-F-dU can lead to a higher cooperativity of melting when one strand of a duplex is fully substituted with the modified nucleoside . These properties suggest that 2'-F-dU phosphoramidite is a valuable modification for improving the stability and longevity of oligonucleotides in various applications.

Scientific Research Applications

Oligonucleotide Synthesis

2'-F-dU Phosphoramidite plays a crucial role in the synthesis of oligonucleotides. For example, the synthesis of oligonucleotides containing nucleotide analogs, such as ethynylfluorobenzene, uses similar phosphoramidites. This process is essential for creating duplexes with higher melting points, demonstrating the potential of these modified oligonucleotides in various applications (Griesang & Richert, 2002).

Antisense Properties

The synthesis of fluoro cyclohexenyl nucleic acid (F-CeNA) involving 2'-fluoro cyclohexenyl pyrimidine phosphoramidites showcases an application in biophysical, structural, and biological realms. This synthesis leads to oligonucleotides with significant stability against enzymatic digestion and potential for antisense applications, highlighting the relevance of similar phosphoramidite derivatives in therapeutic research (Seth et al., 2012).

Enhanced Stability of RNA

The incorporation of 2'-F-dU Phosphoramidite analogs in RNA strands can enhance their stability. Research on 2'-Fluorinated Northern methanocarbacyclic (2'-F-NMC) nucleosides and phosphoramidites shows increased stability against exonucleolytic degradation, which is crucial for potential therapeutic applications (Akabane-Nakata et al., 2019).

Peptide-Oligonucleotide Conjugation

The synthesis of oligonucleotides containing cysteine residues using phosphoramidites is an essential step in the preparation of peptide-oligonucleotide conjugates. This method opens doors for various biochemical applications, including drug delivery systems (Stetsenko & Gait, 2000).

Epigenetic Research

In epigenetics, synthesizing DNA segments with epigenetic nucleosides is crucial. The development of phosphoramidite building blocks enables the insertion of epigenetic bases into DNA, thus aiding in the study of epigenetics and DNA modifications (Schröder et al., 2014).

NMR Spectroscopy

Phosphoramidite derivatives are used to synthesize oligonucleotides for NMR spectroscopic detection of DNA and RNA structures, providing valuable insights into nucleic acid conformation and interactions (Granqvist & Virta, 2014).

Future Directions

The addition of 2’-F-RNA residues to oligodeoxynucleotides progressively increases the thermal stability of their duplexes with RNA . This stabilization is additive at approximately 2° per residue . This compares favorably with 2’-OMe-RNA at around 1.5° and RNA at 1.1° per residue . This suggests that 2’-F-dU Phosphoramidite could play a significant role in the future development of more stable and efficient oligonucleotides.

properties

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)43-23-21-34(45)42-38(43)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H,42,45,46)/t33-,35-,36-,37-,53?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHQPAYRJJMYQX-DJTPZYMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46FN4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430990
Record name 2'-F-dU Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-F-dU Phosphoramidite

CAS RN

146954-75-8
Record name 2'-F-dU Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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